(5-Methyl-1,3-oxazol-2-yl)methyl acetate
Overview
Description
(5-Methyl-1,3-oxazol-2-yl)methyl acetate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the 5-position of the oxazole ring and an acetate group attached to the methyl group at the 2-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-oxazol-2-yl)methyl acetate typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid cyclodehydration of β-hydroxy amides and the subsequent oxidative aromatization to the oxazole .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3-oxazol-2-yl)methyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methyl-1,3-oxazol-2-yl)methyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-1,3-oxazol-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, oxazole derivatives are known to inhibit certain enzymes, which can result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Another oxazole derivative with similar structural features.
(5-Methyl-1,3-oxazol-2-yl)methylamine: A related compound with an amine group instead of an acetate group.
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: A structurally similar compound with an oxadiazole ring.
Uniqueness
(5-Methyl-1,3-oxazol-2-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-8-7(11-5)4-10-6(2)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHBOPNKYWBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705402 | |
Record name | (5-Methyl-1,3-oxazol-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888022-41-1 | |
Record name | (5-Methyl-1,3-oxazol-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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